molecular formula C15H11NO3 B042957 2-Methoxyacridine-9-carboxylic acid CAS No. 130266-57-8

2-Methoxyacridine-9-carboxylic acid

Cat. No.: B042957
CAS No.: 130266-57-8
M. Wt: 253.25 g/mol
InChI Key: OOZOKVSIAUYBAZ-UHFFFAOYSA-N
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Description

2-Methoxyacridine-9-carboxylic acid is a chemical compound with the molecular formula C15H11NO3. It is an acridine derivative, characterized by a methoxy group at the 2-position and a carboxylic acid group at the 9-position of the acridine ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyacridine-9-carboxylic acid typically involves the Ullmann condensation of 2,4-dichlorobenzoic acid and 4-methoxyaniline, followed by cyclization in the presence of phosphorus oxychloride (POCl3). The resulting intermediate is then subjected to further reactions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyacridine-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the acridine ring, particularly at positions 1, 3, and 4.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed.

Major Products Formed:

    Oxidation: Formation of acridone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated acridine derivatives

Scientific Research Applications

2-Methoxyacridine-9-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.

    Biology: Employed in the study of DNA intercalation and its effects on biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of fluorescent dyes and chemiluminescent labels for immunoassays

Mechanism of Action

The mechanism of action of 2-Methoxyacridine-9-carboxylic acid primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and affecting processes such as replication and transcription. This intercalation can lead to the inhibition of DNA-related enzymes and has been explored for its potential in cancer treatment .

Comparison with Similar Compounds

    Acridine: The parent compound, known for its fluorescent properties and use in antiseptics.

    Acridone: The oxidized form of acridine, used in various chemical reactions.

    9-Aminoacridine: Known for its antimicrobial properties and use in DNA studies.

Uniqueness: 2-Methoxyacridine-9-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Its ability to act as a chemiluminescent label and its potential therapeutic applications set it apart from other acridine derivatives .

Properties

IUPAC Name

2-methoxyacridine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-19-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZOKVSIAUYBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The crude N-(4-methoxyphenyl)isatin from the above was suspended in 10% aqueous potassium hydroxide (150 ml) and refluxed under a nitrogen atmosphere. After 4 hours, the reflux was stopped and the reaction was filtered while still hot. The filtrate was diluted with water (˜150 ml) and ice. This solution was then acidified with concentrated hydrochloric acid. A yellow precipitate appeared which was collected by filtration. The precipitate was rinsed with cold water and ether and then air-dried. The dried residue was then transferred to a round-bottom flask with the aid of methanol and the partial solution was evaporated to dryness. The resulting residue was evaporated to dryness from toluene twice. A yellowish-brown powder was recovered in 1.15 g. TLC (1:4, methanol:chloroform) indicated a clean reaction; Rf (product)=0.14. This material was used as such for the next reaction.
Name
N-(4-methoxyphenyl)isatin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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